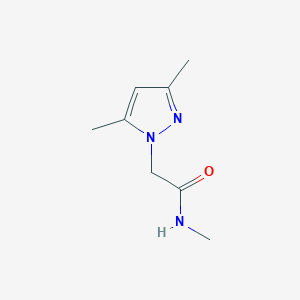![molecular formula C15H12N2O6S B7459247 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential use in pharmaceuticals. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various scientific research studies.
Mechanism of Action
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid has been shown to have a range of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. However, one of the limitations of using 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid in lab experiments is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Future Directions
There are several future directions for the scientific research on 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid. One possible direction is the development of novel drug formulations that can enhance the bioavailability and efficacy of 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid. Another direction is the investigation of the potential use of 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to evaluate the safety and toxicity of 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid in humans, which will be crucial for its eventual use in clinical settings.
In conclusion, 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid is a promising compound that has shown potent anti-inflammatory and anti-cancer properties in various scientific research studies. Further research is needed to fully understand its potential applications in drug development and to evaluate its safety and toxicity in humans.
Synthesis Methods
The synthesis of 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid involves the reaction of 2-aminobenzoic acid with 4-bromo-2-fluorobenzene in the presence of a palladium catalyst. The resulting product is then treated with sulfonyl chloride and sodium hydroxide to obtain the final product.
Scientific Research Applications
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-14(19)7-9-1-3-10(4-2-9)17-24(21,22)11-5-6-12-13(8-11)23-15(20)16-12/h1-6,8,17H,7H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAMAZPQUYEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)